An In-depth Technical Guide to 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Aromatic Thiol of Growing Importance
4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is a highly fluorinated aromatic thiol that has garnered increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties, stemming from the presence of both a trifluoromethyl group and four fluorine atoms on the benzene ring, impart distinct reactivity and potential for novel applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile building block, with a focus on providing practical insights for researchers and professionals in drug development and related scientific disciplines.
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group (CF3), in particular, is a common motif in many pharmaceuticals due to its lipophilicity and strong electron-withdrawing nature.[2] 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol combines these features with a reactive thiol group, making it a valuable synthon for introducing the heptafluorotoluyl moiety into a variety of molecular scaffolds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is essential for its effective use in research and development.
Table 1: Physicochemical Properties of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol
| Property | Value | Source |
| CAS Number | 651-84-3 | [3] |
| Molecular Formula | C₇HF₇S | [3] |
| Molecular Weight | 250.14 g/mol | [3] |
| Appearance | Colorless to light yellow or light orange clear liquid | [4] |
| Boiling Point | 169 °C | [5] |
| Density | 1.66 g/mL | [5] |
| Refractive Index | 1.442 - 1.444 | [5] |
| pKa | 2.83 ± 0.50 (Predicted) | [5] |
Spectroscopic Analysis
The spectroscopic data provides confirmation of the structure of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol and is crucial for monitoring reactions involving this compound.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiol proton (-SH). The chemical shift of this proton can be variable and is dependent on concentration and solvent.
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¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this molecule. Due to the symmetry of the molecule, two main signals are expected: one for the four fluorine atoms on the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants provide valuable information about the electronic environment of the fluorine nuclei.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon attached to the trifluoromethyl group and the carbons attached to the fluorine atoms will exhibit characteristic chemical shifts and C-F coupling.[8][9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 250. Fragmentation patterns are expected to involve the loss of the thiol group, fluorine atoms, and the trifluoromethyl group.[3][10][11]
Synthesis and Reactivity
The synthesis of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is not widely reported in detailed experimental protocols. However, a plausible and logical synthetic route can be derived from the well-established reactivity of polyfluorinated aromatic compounds.
Proposed Synthesis: Nucleophilic Aromatic Substitution
The most probable synthetic pathway involves the nucleophilic aromatic substitution (SNAᵣ) of octafluorotoluene with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack.
Reaction Scheme:
Figure 1: Proposed synthesis of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol.
Rationale: The trifluoromethyl group is a strong para-directing group in nucleophilic aromatic substitution on polyfluorinated rings. This directing effect ensures the selective formation of the desired 4-substituted product.
Experimental Protocol: A Generalized Procedure
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Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium hydrosulfide in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) is prepared under an inert atmosphere.
-
Addition of Reactant: Octafluorotoluene is added dropwise to the sodium hydrosulfide solution at a controlled temperature. The reaction may be exothermic and require cooling.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl) to protonate the thiolate.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.
Reactivity Profile
The chemical reactivity of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is dominated by the thiol group and the highly electron-deficient aromatic ring.
-
Thiol Group Reactivity: The thiol group is nucleophilic and can undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Oxidation: Oxidation to the corresponding disulfide.
-
Metal Coordination: The thiolate anion can act as a ligand for various metal ions.
-
-
Aromatic Ring Reactivity: The electron-deficient nature of the perfluorinated ring makes it susceptible to further nucleophilic aromatic substitution, although forcing conditions may be required. The remaining fluorine atoms can be displaced by strong nucleophiles.
Applications in Drug Discovery and Materials Science
The unique properties of 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol make it a valuable building block in several areas of research and development.
Drug Discovery
The introduction of the 4-trifluoromethyl-2,3,5,6-tetrafluorophenylthio moiety into drug candidates can significantly impact their pharmacological properties.[1][12]
-
Metabolic Stability: The presence of multiple fluorine atoms can block sites of metabolic oxidation, leading to an increased half-life of the drug.
-
Lipophilicity: The highly fluorinated group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: The electron-withdrawing nature of the fluorinated ring can influence the electronic environment of the molecule, potentially leading to stronger binding interactions with biological targets.
While specific examples of marketed drugs containing this exact fragment are not readily found, the principles of its use are well-established in medicinal chemistry. The synthesis of novel thioether derivatives using this building block is a promising strategy for the development of new therapeutic agents.
Materials Science
The ability of thiols to form self-assembled monolayers (SAMs) on gold and other metal surfaces is a cornerstone of nanotechnology.[13][14][15][16] 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is an attractive candidate for the formation of highly stable and functional SAMs.
Workflow for SAM Formation:
Figure 2: General workflow for the formation of self-assembled monolayers from thiol compounds.
-
Enhanced Stability: The fluorine atoms can lead to stronger intermolecular interactions within the monolayer, enhancing its thermal and chemical stability.
-
Tunable Surface Properties: The highly fluorinated surface of the SAM would exhibit unique wetting and interfacial properties, making it useful for applications in microelectronics, biosensors, and anti-fouling coatings.
Safety and Handling
4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[17]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol is a valuable and versatile fluorinated building block with significant potential in drug discovery, materials science, and organic synthesis. Its unique combination of a reactive thiol group and a highly electron-deficient aromatic ring provides a powerful tool for the synthesis of novel molecules with tailored properties. As the demand for advanced fluorinated compounds continues to grow, the importance of this and related synthons is expected to increase, driving further research into its synthesis, reactivity, and applications.
References
Sources
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